tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 262.347 g/mol. It is classified as a derivative of benzo[b]azepine, which is a bicyclic compound known for its relevance in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is also recognized by its CAS number 811841-95-9 and can be found under various synonyms, including tert-butyl 5-amino-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate.
This compound is sourced from several chemical suppliers and databases, including PubChem and VWR. It falls under the category of organic compounds that exhibit potential biological activity. Its classification as a benzo[b]azepine derivative suggests its relevance in pharmaceutical applications, particularly in the development of antihypertensive agents like benazepril.
The synthesis of tert-butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves multiple steps that may include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and catalysts used in these processes are crucial for optimizing yield and purity.
The molecular structure of tert-butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate features a bicyclic system with a tetrahydrobenzo[b]azepine framework. Key structural data include:
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
, which provides a way to represent the structure using short ASCII strings.The stereochemistry at the nitrogen atom is significant for its biological activity and is often specified in synthesis protocols.
tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound for desired pharmacological properties.
The mechanism of action for compounds like tert-butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Data supporting these mechanisms typically come from pharmacological studies demonstrating efficacy in vitro and in vivo.
Key physical and chemical properties include:
Relevant data may vary based on supplier specifications and should be verified through experimental analysis.
tert-butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several scientific uses:
Solid-phase synthesis enables high-throughput production and facile purification of benzazepine derivatives. The 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is synthesized via a six-step solution-phase process before immobilization on solid supports. Brominated analogs (e.g., 7-bromo derivatives) are similarly prepared to provide handles for downstream functionalization. This approach facilitates the synthesis of di- and trisubstituted benzazepines with exceptional purity (>95% by 1H NMR and LC/MS analysis), making it ideal for generating targeted libraries for GPCR-focused drug discovery [9].
Table 1: Solid-Phase Synthesis Advantages
Feature | Application in Benzazepine Synthesis |
---|---|
Scaffold Immobilization | Acid-labile FMPB-AM resin anchoring via C-terminus |
Purity Control | On-resin washing removes impurities |
Library Diversification | Parallel synthesis of analogs via multiple reaction pathways |
Throughput | Enables synthesis of pilot-scale libraries (50+ compounds) |
Solution-phase synthesis of the core scaffold involves sequential functional group manipulations and Boc protection chemistry. The Boc group serves dual purposes: it prevents undesired reactivity at the secondary amine during synthesis and enhances the crystallinity of intermediates for improved purification. A typical six-step route starts from commercially available tetrahydrobenzo[b]azepine precursors, incorporating the Boc-protecting group early to ensure regioselective functionalization at the C5-amino position. Critical steps include reductive amination at C5 and Boc installation under Schotten-Baumann conditions (tert-butyl dicarbonate, aqueous NaOH, THF, 0°C). The Boc-protected intermediate exhibits excellent stability during cold-chain storage (2-8°C, sealed, dry conditions) [1] [4] [10].
The FMPB-AM resin [4-(4-Formyl-3-methoxyphenoxy)butyrylaminomethyl resin] serves as the primary solid support due to its acid-labile benzaldehyde linker. Immobilization occurs via reductive amination: the C5-amino group of the benzazepine scaffold condenses with the resin's aldehyde functionality, followed by sodium cyanoborohydride reduction to form a stable secondary amine linkage. This covalent tether withstands subsequent functionalization reactions while permitting mild cleavage (20% hexafluoroisopropanol in DCM) without scaffold degradation. Resin loading ranges from 0.8–1.2 mmol/g, optimized to minimize intermolecular aggregation during synthesis [9] [4].
Table 2: Immobilization and Cleavage Conditions
Resin Type | Linker Chemistry | Cleavage Conditions | Scaffold Recovery Yield |
---|---|---|---|
FMPB-AM | Reductive amination | 20% HFIP/DCM, 25°C, 1hr | 92–96% |
Wang resin | Ester linkage | TFA/water (95:5), 1hr | <60% (with decomposition) |
Rink amide | Amide bond | 20% TFA/DCM, 1hr | 75–80% |
Diversification of resin-bound benzazepine occurs at three key sites: the C5-amino group, the secondary amine (N1), and the aromatic ring (for brominated analogs). Acylation employs acid chlorides or anhydrides (e.g., acetyl chloride, benzoic anhydride) in DCM with DIEA as base, achieving >85% conversion. Sulfonation uses sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) under similar conditions. Reductive amination proves particularly efficient, utilizing aldehydes (aliphatic, aromatic) with NaBH3CN in DMF/acetic acid, yielding >90% conversion. These reactions demonstrate excellent chemoselectivity when performed sequentially: acylation/sulfonation first at N1, followed by C5 modifications, prevents unwanted bis-functionalization [9] [4].
The 7-bromo benzazepine scaffold enables metal-catalyzed cross-couplings for structural diversification:
Table 3: Cross-Coupling Reactions on 7-Bromo Benzazepine Scaffold
Reaction Type | Conditions | Coupling Partners | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME/H2O, 80°C | Aryl boronic acids, pyridyl boronic esters | 78–92% |
Buchwald-Hartwig | Pd2(dba)3/XPhos, Cs2CO3, toluene, 90°C | Piperidine, morpholine, aniline | 70–88% |
Sonogashira | PdCl2(PPh3)2/CuI, iPr2NH, 60°C | Phenylacetylene, propargyl alcohol | 65–75% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: